P2X3 Receptor Antagonism: Demonstrated Functional Activity for 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine demonstrates quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor, with an EC50 value of 80 nM [1]. This activity, evaluated in a Xenopus oocyte expression system at a concentration of 10 µM, confirms its ability to modulate this specific ion channel target [1].
| Evidence Dimension | Functional antagonism at P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | No specific analog is compared in this assay entry; baseline is vehicle control. |
| Quantified Difference | Achieves EC50 of 80 nM in functional antagonist assay. |
| Conditions | Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. |
Why This Matters
This functional activity profile confirms the compound's utility as a validated starting point for developing novel, non-opioid analgesics targeting P2X3 receptors, distinguishing it from benzoxazines lacking this specific profile.
- [1] BindingDB. Affinity Data for BDBM50118219 (6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine) against P2X purinoceptor 3. View Source
